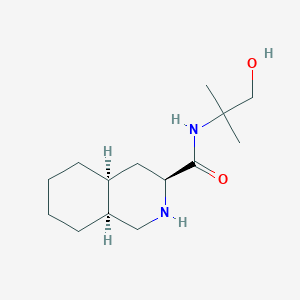

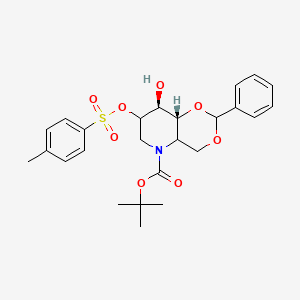

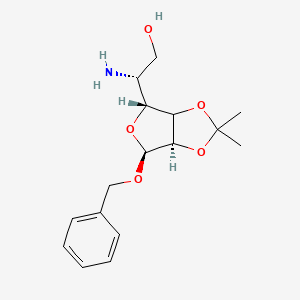

(3S,4aS,8aS)-十氢-N-(2-羟基-1,1-二甲基乙基)-3-异喹啉甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions that yield various stereochemically interesting isoquinoline derivatives. For instance, research demonstrates the crystal structures of hemihydrates related to this compound, highlighting the chiral anhydrous compounds prepared from specific epoxides and their moderate activity as aspartyl protease inhibitors (Cunico et al., 2016). Moreover, the synthesis of similar compounds has been explored through diastereoselective hydrogenation over supported metal catalysts, showcasing the importance of catalyst choice in achieving high diastereoselectivity (Kwak et al., 2002).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure, revealing the compound's chiral nature and its intermolecular interactions. The crystal structures of two hemihydrates show how water molecules link to the sulfonamide molecules via classical hydrogen bonds, forming complex three-dimensional arrays (Cunico et al., 2016). Such studies are essential for understanding the compound's molecular conformation and its implications for biological activity.

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemical entities are crucial for its applications. For instance, its derivatives have been investigated for opioid receptor antagonism, providing insights into its chemical behavior and potential therapeutic applications (Thomas et al., 2003). Additionally, the acylation reactions of related series enaminonitrile showcase the compound's reactivity and the formation of diverse structures with unique properties (Mikhailovskii et al., 2013).

科学研究应用

晶体结构分析:该化合物已被研究其晶体结构,特别是半水合物形式。这些结构已被发现对恶性疟原虫具有中等体外抗疟活性 (Cunico 等,2016)。

HIV 蛋白酶抑制:该化合物已被探索作为一系列青霉素衍生的 HIV 蛋白酶抑制剂的一部分。其结构已被修饰并分析其抑制 HIV 蛋白酶的潜力,这对于 HIV 病毒的生命周期至关重要 (Kitchin 等,1994)。

催化氢化:已经对该化合物的非均相催化氢化进行了研究,证明了其在化学合成和制药工业中的用途。该研究重点关注氢化过程中使用的各种催化剂的选择性和失活 (Kwak 等,2002)。

类似物的合成:已经合成了该化合物的各种类似物,以研究它们对阿片受体的功能拮抗作用。这些研究对于了解这些化合物与阿片受体的相互作用以及开发新的治疗剂至关重要 (Cueva 等,2009)。

抗疟和抗锥虫活动:具有类似十氢喹啉骨架的化合物对疟疾和锥虫病表现出显着的活性。这些发现对于开发新的抗疟疾药物至关重要 (Wright 等,2002)。

阿片受体拮抗作用:已经对 N-取代顺式-4a-(3-羟基苯基)-8a-甲基八氢异喹啉进行了进一步的研究,以了解它们作为阿片受体纯拮抗剂的作用,这在疼痛管理和成瘾治疗中具有重要意义 (Carroll 等,2005)。

奈非那韦的合成:该化合物已被用于合成奈非那韦,一种用于治疗 HIV/AIDS 的药物。该研究详细介绍了该合成的有效且环保的程序 (Yan 等,2008)。

神经阻断剂性质:该化合物的某些衍生物显示出潜在的神经阻断剂性质,这对于治疗精神疾病可能是宝贵的 (Clarke 等,1978)。

属性

IUPAC Name |

(3S,4aS,8aS)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,9-17)16-13(18)12-7-10-5-3-4-6-11(10)8-15-12/h10-12,15,17H,3-9H2,1-2H3,(H,16,18)/t10-,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCQVDWVNKMOOB-TUAOUCFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)